

Application Notes and Protocols: Generating a T145 Knockout Mouse Model

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Compound of Interest

Compound Name: T145

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Introduction

Genetically engineered mouse models, particularly knockout (KO) mice, are indispensable tools in biomedical research for elucidating gene function and modeling human diseases.^{[1][2]} The process of generating a knockout mouse involves the targeted disruption or deletion of a specific gene to study the resulting phenotypic changes. This document provides a detailed guide for the generation and validation of a knockout mouse model for the hypothetical gene **T145**.

Two primary technologies are widely employed for creating knockout mice: CRISPR-Cas9 and homologous recombination in embryonic stem (ES) cells.^[3] The CRISPR-Cas9 system has become increasingly popular due to its relative speed, simplicity, and high efficiency, shortening timelines from over a year to as little as 4-8 weeks.^{[1][4][5]} Homologous recombination, while a more traditional and time-consuming method, remains a robust technique, particularly for creating complex genetic modifications.^{[3][6]}

These application notes will detail the protocols for both CRISPR-Cas9 and homologous recombination-based approaches for generating a **T145** knockout mouse. Furthermore, comprehensive protocols for the validation and initial phenotypic characterization of the resulting mouse line are provided to ensure the accuracy and reliability of the model for downstream research and drug development applications.

Comparison of Knockout Generation Methodologies

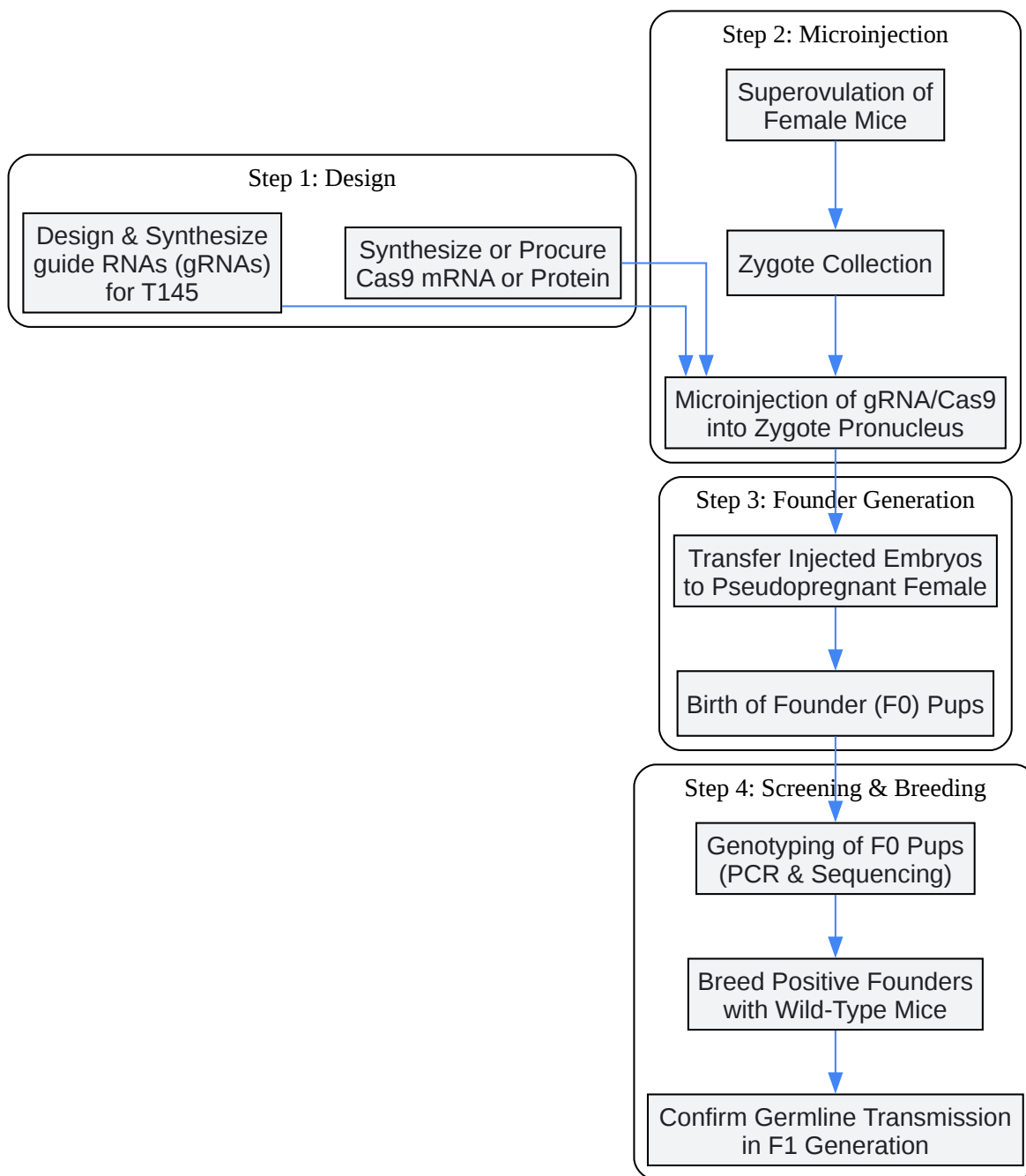
The choice of methodology for generating a knockout mouse model depends on factors such as desired precision, timeline, cost, and the complexity of the genetic modification. Below is a comparison of the two primary methods.

| Feature | CRISPR-Cas9 | Homologous Recombination in ES Cells |
|--------------------|--|--|
| Principle | RNA-guided endonuclease (Cas9) creates a double-strand break at the target locus, which is then repaired by Non-Homologous End Joining (NHEJ), often resulting in frameshift mutations.[4] | A targeting vector containing homologous DNA sequences replaces the endogenous gene in embryonic stem (ES) cells. [3][7] |
| Efficiency | High (up to 95% targeted gene deletion).[1] | Lower (10-20% success rates in traditional methods).[1] |
| Speed | Rapid (4-8 weeks to generate founder mice).[1] | Lengthy (12-18 months to generate homozygous mice). [1] |
| Complexity | Relatively simple; involves microinjection of Cas9 and guide RNA into zygotes.[5][8] | Multi-step process: vector construction, ES cell transfection, selection, blastocyst injection, and chimera generation.[7] |
| Cost | Generally more cost-effective. [4] | More expensive due to the longer timeline and multiple steps. |
| Off-Target Effects | A potential concern, but can be minimized with careful guide RNA design.[1] | Generally considered to have high fidelity to the target locus. |
| Flexibility | Excellent for creating simple knockouts, small insertions/deletions, and can be used for creating multiple knockouts simultaneously.[5] | Robust method for creating large deletions, conditional knockouts, and complex knock-in models.[3] |

Experimental Workflow and Protocols

Part 1: Generation of T145 Knockout Mice via CRISPR-Cas9

The CRISPR-Cas9 system allows for the direct modification of the genome in mouse zygotes, streamlining the generation of knockout models.[9]



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Caption: CRISPR-Cas9 knockout mouse generation workflow.

Protocol 1.1: Design and Preparation of CRISPR-Cas9 Components

- **gRNA Design:** Use bioinformatics tools (e.g., E-CRISP, MIT CRISPR design tool) to design at least two specific guide RNAs (gRNAs) targeting an early exon of the **T145** gene.[\[5\]](#) This maximizes the probability of generating a frameshift mutation leading to a loss of function.
- **Component Synthesis:** Synthesize the designed gRNAs and Cas9 mRNA. Alternatively, commercially available Cas9 protein can be used, which may increase efficiency.[\[9\]](#)
- **Microinjection Mix Preparation:** Prepare an RNase-free microinjection buffer containing the gRNAs and Cas9 mRNA or protein at optimized concentrations.[\[9\]](#)

Protocol 1.2: Zygote Microinjection and Embryo Transfer

- **Animal Preparation:** Induce superovulation in female mice (e.g., C57BL/6J strain) and mate them with stud males.
- **Zygote Collection:** Collect fertilized zygotes from the oviducts of the mated females.
- **Microinjection:** Under a microscope, inject the CRISPR-Cas9 mixture directly into the pronucleus of the collected zygotes.[\[5\]](#)
- **Embryo Transfer:** Surgically transfer the microinjected embryos into the oviducts of pseudopregnant surrogate mothers.[\[5\]](#)

Protocol 1.3: Identification of Founder Mice

- **Birth and Weaning:** Allow the surrogate mothers to carry the embryos to term. Pups are typically born 19-21 days post-transfer.
- **Genotyping:** At 2-3 weeks of age, collect tail biopsies from the resulting pups (founder or F0 generation). Extract genomic DNA and perform PCR followed by Sanger sequencing to identify individuals carrying mutations in the **T145** gene.[\[1\]](#)

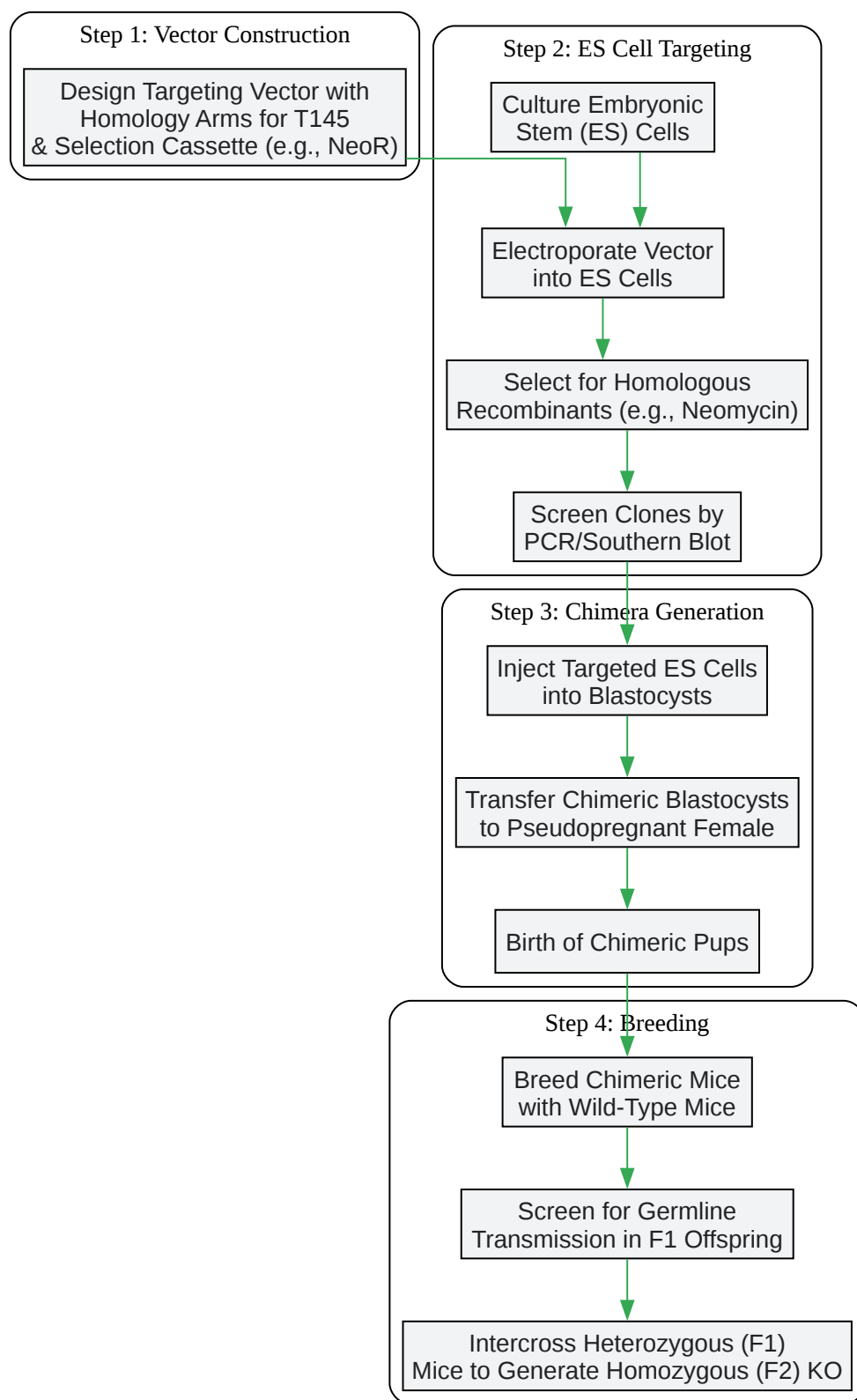
Protocol 1.4: Germline Transmission

- **Breeding:** Mate the identified positive founder mice with wild-type mice.

- F1 Genotyping: Genotype the offspring (F1 generation) to confirm that the mutation has been passed through the germline.[\[5\]](#)
- Colony Expansion: Intercross heterozygous F1 mice to generate homozygous **T145** knockout mice.

Part 2: Generation of T145 Knockout Mice via Homologous Recombination

This traditional method involves modifying ES cells and then using them to create chimeric mice.[\[10\]](#)



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Caption: Homologous recombination knockout mouse workflow.

Protocol 2.1: Targeting Vector Construction

- Design: Design a targeting vector that contains DNA sequences (homology arms) identical to the regions flanking the **T145** gene.[\[3\]](#)
- Cloning: Clone a positive selection cassette (e.g., neomycin resistance gene, NeoR) between the homology arms, which will replace a critical exon of the **T145** gene upon successful recombination.[\[7\]](#)

Protocol 2.2: ES Cell Culture and Transfection

- ES Cell Culture: Culture mouse ES cells under conditions that maintain their pluripotency.
- Electroporation: Introduce the linearized targeting vector into the ES cells via electroporation.[\[3\]](#)
- Selection and Screening: Culture the ES cells in a medium containing a selection agent (e.g., neomycin).[\[10\]](#) Surviving colonies are then screened by PCR and Southern blotting to identify clones that have undergone successful homologous recombination.[\[3\]](#)

Protocol 2.3: Generation of Chimeric Mice

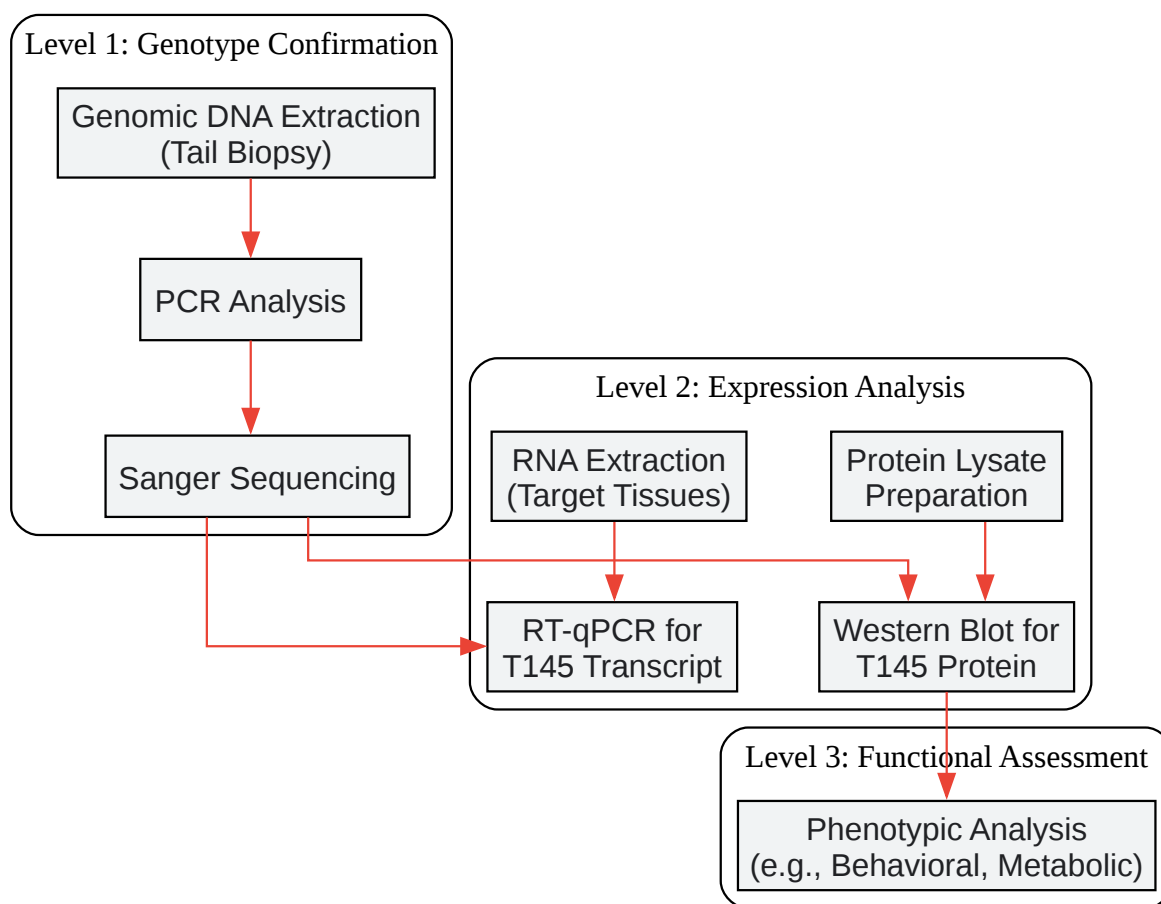
- Blastocyst Injection: Inject the correctly targeted ES cells into blastocyst-stage embryos.[\[10\]](#)
- Embryo Transfer: Transfer the chimeric blastocysts into pseudopregnant female mice.[\[10\]](#)
- Identification of Chimeras: The resulting offspring will be chimeras, identifiable by coat color if the ES cells and blastocysts are from different strains.[\[10\]](#)

Protocol 2.4: Breeding for Germline Transmission

- Mating: Mate the high-percentage male chimeras with wild-type females.
- Screening: Genotype the offspring to identify those that have inherited the targeted allele from the ES cells, confirming germline transmission.[\[10\]](#)
- Colony Establishment: Intercross heterozygous mice to produce homozygous **T145** knockout mice.[\[10\]](#)

Part 3: Validation of the T145 Knockout Mouse Model

Rigorous validation is crucial to confirm the absence of the **T145** gene product and to ensure the observed phenotype is a direct result of the gene deletion. A multi-layered approach combining genotyping, expression analysis, and functional assays is recommended.[11]



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Caption: Multi-level validation workflow for knockout mice.

Protocol 3.1: Genotyping by PCR

- DNA Extraction: Extract genomic DNA from tail biopsies or ear punches.

- **PCR Amplification:** Use primers designed to flank the targeted region of the **T145** gene. In a successful knockout, the PCR product will either be absent or show a size shift compared to the wild-type allele.
- **Gel Electrophoresis:** Analyze the PCR products on an agarose gel to distinguish between wild-type (+/+), heterozygous (+/-), and homozygous (-/-) knockout genotypes.

Protocol 3.2: Confirmation of Gene Expression Loss (RT-qPCR)

- **RNA Isolation:** Isolate total RNA from relevant tissues where **T145** is expected to be expressed.
- **cDNA Synthesis:** Synthesize complementary DNA (cDNA) from the isolated RNA.
- **Quantitative PCR (qPCR):** Perform qPCR using primers specific for the **T145** transcript.[\[11\]](#)
A successful knockout should show a significant reduction or complete absence of the **T145** transcript in homozygous mice compared to wild-type controls.[\[11\]](#)

Protocol 3.3: Confirmation of Protein Absence (Western Blot)

- **Protein Extraction:** Prepare total protein lysates from the same tissues used for RNA analysis.
- **SDS-PAGE and Transfer:** Separate the proteins by size using SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
- **Immunoblotting:** Probe the membrane with a validated primary antibody specific for the **T145** protein, followed by an appropriate secondary antibody. The absence of a band corresponding to the **T145** protein in knockout samples confirms the successful knockout at the protein level.[\[11\]](#)

Data Presentation

Genotyping Results

Genotyping data from a litter can be summarized to track breeding progress.

| Pup ID | Sex | PCR Result (Band Size) | Genotype |
|---------|-----|------------------------|---------------------|
| T145-01 | M | 500 bp | +/+ (Wild-Type) |
| T145-02 | F | 500 bp / 300 bp | +/- (Heterozygous) |
| T145-03 | F | 500 bp / 300 bp | +/- (Heterozygous) |
| T145-04 | M | 300 bp | -/- (Homozygous KO) |
| T145-05 | M | 500 bp | +/+ (Wild-Type) |

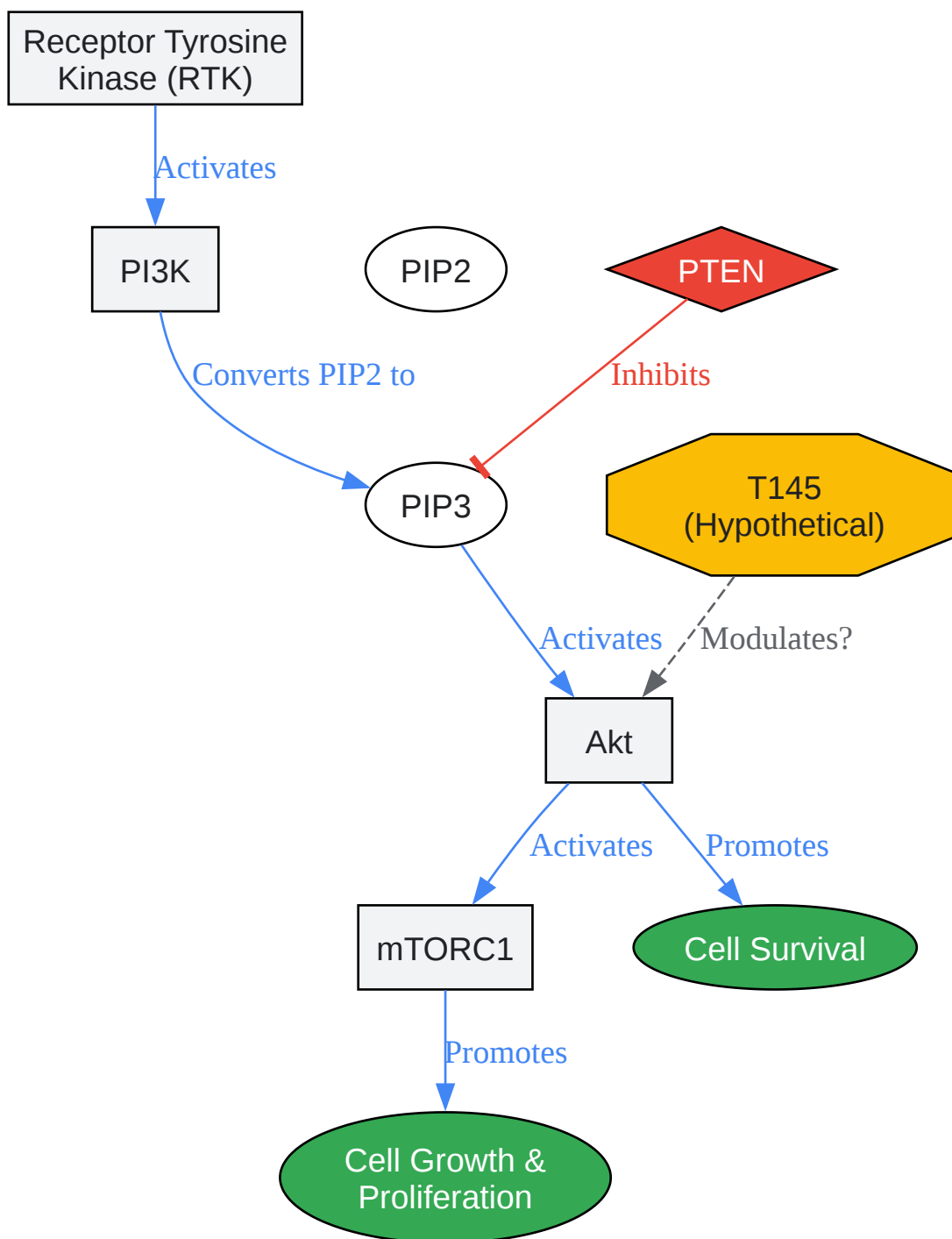
Phenotyping Pipeline

A systematic phenotyping pipeline is essential to characterize the effects of the gene knockout. [\[12\]](#)[\[13\]](#)

| Phenotyping Domain | Tests | Key Parameters Measured |
|--------------------|---|---|
| Neurological | Open Field, Rotarod | Locomotor activity, anxiety, motor coordination, balance. |
| Metabolic | Glucose Tolerance Test, Body Composition (DEXA) | Glucose metabolism, fat mass, lean mass, bone mineral density. [14] |
| Cardiovascular | Echocardiography, Electrocardiogram (ECG) | Heart function, heart rate, blood pressure. |
| Immunology | Complete Blood Count (CBC), Flow Cytometry | Blood cell counts, immune cell populations. |
| Clinical Chemistry | Serum analysis | Liver enzymes, kidney function markers, lipids. |

Example Signaling Pathway Investigation

Knockout models are crucial for dissecting signaling pathways. If **T145** were hypothesized to be involved in cell growth and survival, its knockout could be used to study pathways like the PI3K/Akt/mTOR pathway.



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